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Compound of Interest

Compound Name: 1-epi-Regadenoson hydrazone

Cat. No.: B12399335

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for regadenoson and its
known isomers and impurities. The control of these related substances is critical for ensuring
the quality, safety, and efficacy of regadenoson, an A2A adenosine receptor agonist used as a
pharmacologic stress agent in myocardial perfusion imaging. This document summarizes key
analytical data and experimental protocols to aid in the identification and characterization of
these compounds.

Data Presentation: A Comparative Analysis

The following tables summarize the key physical and spectroscopic characteristics of
regadenoson and its primary impurities. It is important to note that detailed, publicly available
spectroscopic data such as specific NMR chemical shifts and mass fragmentation patterns for
many impurities are limited and often proprietary to the manufacturers of analytical standards.
The information presented here is compiled from available scientific literature and supplier
documentation.

Table 1: Physicochemical Properties of Regadenoson and Its Impurities
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Molecular Weight (

Compound Name Molecular Formula CAS Number
g/mol )

Regadenoson C15H18NsOs 390.35 313348-27-5
Impurity A (Ethyl Ester

) C16H19N70s6 405.37 313348-16-2
Impurity)
Impurity C
(Deglycosylated C10H10NsO 258.25 1702334-23-3
Impurity)
Impurity D C16H19N706 405.37 313348-16-2
Regadenoson

] ) C14H15N70s 377.32 313348-29-7

Carboxylic Acid
2-Chloroadenosine C10H12CINsOa4 301.69 146-77-0

Table 2: Spectroscopic Data Comparison

Note: Specific quantitative spectroscopic data for impurities are often found in Certificates of

Analysis provided by commercial suppliers of reference standards and are not always publicly

disclosed in scientific literature.
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Compound Spectroscopic Technique Key Observations/Data
The structure of regadenoson
is confirmed by H-NMR, 13C-

Regadenoson 1H NMR, 3C NMR

NMR, and mass spectrometry.

[1]

Mass Spectrometry

Provides the molecular ion
peak corresponding to its

molecular weight.

Main peak at a specific

HPLC-UV retention time under defined
chromatographic conditions.
Impurity A IH NMR, 3C NMR

Expected to show signals

corresponding to an ethyl

group.

Mass Spectrometry

Molecular ion peak should
correspond to a molecular
weight of 405.37 g/mol .

Impurity C

1H NMR, 3C NMR

The *H NMR spectrum of
Impurity C shows a singlet at &
1.87 ppm, confirming the
methyl protons of an acetyl
group, in addition to other
signals.[2] The structure is
further confirmed by 3C NMR

and mass analysis.[2]

Mass Spectrometry

Molecular ion peak should
correspond to a molecular
weight of 258.25 g/mol .

Impurity D

1H NMR, 3C NMR

Characterized as 1-(6-amino-
9H-purin-2-yl)-N-methyl-1H-

pyrazole-4-carboxamide.[2]
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Observed at a relative
retention time (RRT) of 0.89

HPLC _
with respect to regadenoson.

[2]

Expected to lack the signals
) ] for the methylamino group and
Regadenoson Carboxylic Acid 1H NMR, 3C NMR ] ]
show a carboxylic acid proton

signal.

Molecular ion peak should
Mass Spectrometry correspond to a molecular
weight of 377.32 g/mol .

Can be separated from
) regadenoson and its other
2-Chloroadenosine HPLC-UV ) - ] ]
impurities using a validated

RP-HPLC method.

Experimental Protocols

The characterization and quantification of regadenoson and its impurities are predominantly
performed using High-Performance Liquid Chromatography (HPLC). The following protocols
are based on methods described in the scientific literature for the analysis of regadenoson and
its related substances.

1. RP-HPLC Method for the Determination of Regadenoson and its Impurities|[3]
 Instrumentation: A gradient HPLC system with a UV detector.

e Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 um particle size (or equivalent).

¢ Mobile Phase A (Buffer): 1.0 mL of Methane Sulfonic Acid in 2000 mL of water.
» Mobile Phase B: Acetonitrile.

e Diluent: Dimethyl Sulfoxide (DMSO).

¢ Flow Rate: 0.8 mL/min.
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Detector Wavelength: 272 nm.

Column Temperature: 30°C.

Injection Volume: 5 pL.

Run Time: 55 minutes.

Expected Retention Time for Regadenoson: Approximately 17.1 minutes.

N

. Forced Degradation Studies[4]

Forced degradation studies are essential for identifying potential degradation products and
demonstrating the stability-indicating nature of analytical methods. These studies typically
involve subjecting the drug substance to stress conditions as per ICH guidelines (Q1A(R2)).

Acid Hydrolysis: Regadenoson shows significant degradation under acidic conditions.

Base Hydrolysis: Rapid degradation is observed upon exposure to basic conditions.

Oxidative Degradation: Significant degradation occurs under oxidative stress.

Thermal and Photolytic Stress: Regadenoson is reported to be relatively stable under
thermal and photolytic stress conditions.

Five novel degradation products were identified through forced degradation studies, and their
structures were characterized using IR, *H NMR, 13C NMR, and Mass spectra.[4]

Mandatory Visualizations

Diagram 1: Relationship between Regadenoson and its Impurities
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Caption: Relationship between Regadenoson and its impurities.

Diagram 2: Experimental Workflow for Impurity Analysis
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Caption: A typical experimental workflow for regadenoson impurity analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b12399335?utm_src=pdf-custom-synthesis
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2008/022161s000_LEXISCAN_INITIALQUALASSESS.pdf
https://machinery.mas.bg.ac.rs/bitstream/id/14563/Ms-bms-cpa-2019-35.pdf
https://www.jetir.org/papers/JETIR2402659.pdf
https://www.researchgate.net/publication/335249772_Synthesis_and_Characterization_of_Potential_and_Degraded_Impurities_of_Regadenoson
https://www.benchchem.com/product/b12399335#spectroscopic-data-comparison-of-regadenoson-isomers-and-impurities
https://www.benchchem.com/product/b12399335#spectroscopic-data-comparison-of-regadenoson-isomers-and-impurities
https://www.benchchem.com/product/b12399335#spectroscopic-data-comparison-of-regadenoson-isomers-and-impurities
https://www.benchchem.com/product/b12399335#spectroscopic-data-comparison-of-regadenoson-isomers-and-impurities
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12399335?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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